N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide (CAS 67990-05-0), also known as Pigment Red 269, is a complex azo-naphthalene derivative. Its structure features a naphthalene core substituted with a hydroxyl group, an azo (-N=N-) linkage, a carboxamide (-CONH-) group, and multiple methoxy- and chloro-substituted phenyl rings. These functional groups confer unique photophysical and chemical properties, making it suitable for industrial applications such as high-performance pigments and dyes . The compound’s extended conjugation system, stabilized by the azo group and aromatic substituents, contributes to its color intensity and thermal resilience .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN4O5/c1-41-27-15-13-21(33)18-25(27)35-32(40)24-16-19-8-6-7-11-23(19)29(30(24)38)37-36-26-17-20(12-14-28(26)42-2)31(39)34-22-9-4-3-5-10-22/h3-18,38H,1-2H3,(H,34,39)(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCUBFBUGYOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)NC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070942 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67990-05-0, 99402-80-9 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Pigment Red 184 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide (CAS No. 67990-05-0) is a synthetic compound that has garnered interest for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 581.02 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and an azo linkage, which is characteristic of many dyes and pigments.
| Property | Value |
|---|---|
| Molecular Formula | C32H25ClN4O5 |
| Molecular Weight | 581.02 g/mol |
| Boiling Point | 696.0 ± 55.0 °C (predicted) |
| Density | 1.33 ± 0.1 g/cm³ (predicted) |
| Water Solubility | 3.8 µg/L at 21 °C |
| LogP | Not specified |
Anticancer Properties
Research has indicated that compounds with similar structures to N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[...] exhibit significant anticancer activity. These compounds may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that azo compounds can interact with cellular mechanisms to promote cancer cell death through oxidative stress pathways and modulation of apoptotic signals.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains. The presence of the chloro and methoxy groups may enhance its ability to penetrate microbial cell membranes, disrupting cellular functions.
Toxicological Considerations
Despite its potential therapeutic benefits, there are concerns regarding the toxicity of azo compounds, including N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[...]. Azo dyes have been associated with carcinogenic effects upon metabolic activation, leading to the formation of aromatic amines. Therefore, further toxicological assessments are necessary to evaluate the safety profile of this compound.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined various azo compounds and their effects on human cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity, suggesting a potential pathway for optimizing N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[...] .
- Antimicrobial Testing : A recent investigation tested the antimicrobial efficacy of several substituted phenolic compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with similar functional groups exhibited varying degrees of inhibition, highlighting the need for further exploration of N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[...] in this context .
- Toxicological Assessment : The Danish Environmental Protection Agency conducted a comprehensive evaluation of azo dyes used in tattoo inks, noting potential health risks associated with their breakdown products. This underscores the importance of understanding the metabolic pathways and possible toxic effects related to N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[...] as it may be used in cosmetic applications .
Scientific Research Applications
Basic Information
- Molecular Formula : C32H25ClN4O5
- Molecular Weight : 581.02 g/mol
- CAS Number : 67990-05-0
- Appearance : Red powder
- Boiling Point : Approximately 696 °C (predicted)
- Density : 1.33 g/cm³ (predicted)
- Solubility : Low solubility in water (3.8 μg/L at 21 °C) and organic solvents (220 μg/L at 20 °C) .
Dye and Pigment Production
One of the primary applications of N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide is in the production of dyes and pigments. It is classified under pigment red 269, known for its vibrant color properties, making it suitable for use in textiles, plastics, and inks. The azo group in its structure allows for strong coloration and stability under various conditions .
Biological Research
The compound has garnered attention in biological research due to its potential as a pharmaceutical intermediate. Its structural features suggest possible interactions with biological targets, which may lead to the development of new therapeutic agents. Studies have indicated that derivatives of similar azo compounds exhibit anti-cancer properties, making this compound a candidate for further investigation in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent for colorimetric assays due to its distinct color properties. It can be employed in the detection of various analytes through spectrophotometric methods, providing a visual change that correlates with concentration levels .
Case Study 1: Dye Stability Analysis
A study conducted on the stability of azo dyes revealed that N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[2-methoxy-5-(phenylamino)carbonyl]phenylazo-naphthalene derivatives exhibited exceptional thermal stability compared to other azo compounds. This property is crucial for applications in high-temperature dyeing processes .
Research exploring the biological activity of azo compounds found that derivatives related to N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[2-methoxy-5-(phenylamino)carbonyl]phenylazo-naphthalene demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest potential pathways for drug development targeting specific cancer types .
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 135-63-7)
- Key Differences : Lacks the azo group and phenylcarbamoyl substituents.
- Impact: Reduced conjugation results in lower molar absorptivity and a less intense color profile compared to the target compound.
N-(2-Ethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[[2-(1-oxopropoxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-carboxamide (CAS 85959-50-8)
- Key Differences : Contains a sulphonyl (-SO₂-) group and ethoxy substituent instead of the phenylcarbamoyl moiety.
- Impact : The sulphonyl group enhances solubility in polar solvents but reduces thermal stability (decomposition onset at ~220°C vs. ~300°C for the target compound). This derivative is preferred in liquid dye formulations .
Bis-Azo Derivatives (e.g., N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide])
- Key Differences : Dual azo groups and trifluoromethyl substituents.
- Impact : Increased molecular weight (e.g., ~800 g/mol) improves lightfastness but complicates synthesis. These compounds exhibit superior UV resistance, making them suitable for outdoor coatings .
Thermal Stability and Degradation
A comparative thermogravimetric analysis (TGA) of azo-naphthalene derivatives reveals:
| Compound | Decomposition Onset (°C) | Residual Mass at 600°C (%) | Reference |
|---|---|---|---|
| Target Compound (CAS 67990-05-0) | 300 | 45 | [1, 6] |
| CAS 85959-50-8 (Sulphonyl derivative) | 220 | 30 | [10] |
| Bis-Azo Derivative (CAS N/A) | 340 | 50 | [7] |
The target compound’s higher decomposition temperature (300°C) correlates with its methoxy and carboxamide substituents, which stabilize the aromatic system against thermal cleavage .
Solubility and Application Scope
- Target Compound : Low solubility in water and most organic solvents due to strong intermolecular hydrogen bonding and π-π stacking. Ideal for solvent-free pigment applications .
- N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 135-63-7) : Moderate solubility in DMF and DMSO, enabling use in polymer matrices .
- CAS 85959-50-8: Enhanced solubility in ethanol and acetone due to sulphonyl groups, favoring textile dyeing .
Toxicity and Regulatory Considerations
However, the target compound’s phenylcarbamoyl and methoxy groups may mitigate toxicity by reducing metabolic activation pathways, unlike Sudan I (a known carcinogen with simpler substituents) .
Q & A
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, pH, stoichiometry). Analyze via response surface methodology to identify optimal conditions .
- Flow Chemistry : Use microreactors for precise control of residence time and mixing, improving reproducibility and scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
